molecular formula C8H7BrN2 B12963943 (5-Bromo-3-methylpyridin-2-YL)acetonitrile

(5-Bromo-3-methylpyridin-2-YL)acetonitrile

Katalognummer: B12963943
Molekulargewicht: 211.06 g/mol
InChI-Schlüssel: RTAODJHGANOYCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-3-methylpyridin-2-YL)acetonitrile is an organic compound with the molecular formula C8H7BrN2. It is a colorless to pale yellow solid that is hygroscopic. This compound is widely used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-methylpyridin-2-YL)acetonitrile can be achieved through several methodsThe reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride .

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound may involve more efficient and environmentally friendly methods. One such method includes the use of 5-methylnicotinic acid as the starting material, which undergoes a series of reactions including bromination and nitrile formation .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-3-methylpyridin-2-YL)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have significant biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

(5-Bromo-3-methylpyridin-2-YL)acetonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-Bromo-3-methylpyridin-2-YL)acetonitrile involves its ability to participate in various chemical reactions due to the presence of the bromine and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Bromo-3-methylpyridin-2-YL)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Eigenschaften

Molekularformel

C8H7BrN2

Molekulargewicht

211.06 g/mol

IUPAC-Name

2-(5-bromo-3-methylpyridin-2-yl)acetonitrile

InChI

InChI=1S/C8H7BrN2/c1-6-4-7(9)5-11-8(6)2-3-10/h4-5H,2H2,1H3

InChI-Schlüssel

RTAODJHGANOYCK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1CC#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.